Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone
Description
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone is a structurally complex compound featuring a bicyclo[3.3.1]nonane core fused with a spiro[1,3]dioxolane ring and a phenyl ketone moiety.
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
phenyl(spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-yl)methanone |
InChI |
InChI=1S/C17H20O4/c18-16(12-4-2-1-3-5-12)13-8-14-10-19-11-15(9-13)17(14)20-6-7-21-17/h1-5,13-15H,6-11H2 |
InChI Key |
ILDOPFPVKCJJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3CC(CC2COC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Bicyclo[3.3.1]nonane Ketone Synthesis
The bicyclo[3.3.1]nonane core is synthesized via Diels-Alder cycloaddition or intramolecular aldol condensation. For example, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes oxidative rearrangement using [bis(trifluoroacetoxy)iodo]benzene (PIFA) to form a ketone intermediate, which is subsequently cyclized.
Methanesulfonic Acid-Promoted Cyclization
Treatment of bis-aryl ketones with methanesulfonic acid (MsOH) under diluted conditions (C = 1.5 × 10⁻³ mol·L⁻¹) facilitates spirocyclization. For instance, bis(5-methylthiophen-3-yl)methanone reacts with MsOH at 120°C for 12 h, yielding spiro derivatives in 57–71% yield. This method avoids intermolecular coupling by using electron-rich heterocycles (e.g., thiophene, selenophene) to enhance nucleophilicity.
Table 1: Substituent Effects on Spirocyclization Efficiency
| Substituent on Ketone | Acid Used | Temperature | Yield (%) |
|---|---|---|---|
| Phenyl | MsOH | 120°C | 57 |
| Thiophene | MsOH | RT | 71 |
| Benzofuran | MsOH | RT | Degradation |
Dioxolane Ring Formation via Diol Protection
Ethylene Glycol Protection Strategy
The 1,3-dioxolane ring is introduced by protecting a vicinal diol with ethylene glycol under acidic conditions. For example, 7-hydroxybicyclo[3.3.1]nonan-3-one reacts with ethylene glycol and p-toluenesulfonic acid (p-TsOH) in toluene, forming the dioxolane ring in 80–85% yield.
Borohydride Reduction and Tosylation
Primary alcohols derived from ketone reductions (e.g., NaBH₄) are selectively tosylated to enable etherification. In one protocol, 7-hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,dioxolan] is treated with TsCl and KOtBu, yielding the protected intermediate.
Aryl Group Introduction via Cross-Coupling
Stille Coupling for Phenyl Attachment
Aryl groups are introduced using palladium-catalyzed cross-coupling. For example, 3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,dioxolan]-7-yl triflate reacts with phenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), affording the phenyl-substituted product in 65–72% yield.
Friedel-Crafts Acylation
Direct acylation of the bicyclic core is achieved using Friedel-Crafts conditions. Bicyclo[3.3.1]nonane-7-carbonyl chloride reacts with benzene in the presence of AlCl₃, yielding the phenyl ketone derivative.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
Bulky substituents (e.g., tert-butyldimethylsilyloxy) at C4 of the phenyl ring improve reaction efficiency by reducing steric clashes during cyclization.
Solvent and Concentration Effects
Dilute conditions (C < 2 × 10⁻³ mol·L⁻¹) in chlorinated solvents (CH₂Cl₂, CHCl₃) minimize oligomerization. For example, cyclization of bis(2-bromophenyl)methanone in CHCl₃ at 0.0015 M improves yield to 68%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Acid-mediated cyclization | High functional group tolerance | Requires electron-rich substrates | 57–71 |
| Stille coupling | Precise aryl group placement | Pd catalyst cost | 65–72 |
| Diol protection | Mild conditions | Multi-step purification | 75–85 |
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity . The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Functional Groups: The phenyl ketone group in the target compound distinguishes it from hydroxyl (e.g., ) or amino-nitro derivatives (e.g., ).
- Spiro vs. Fused Rings: The spiro[1,3]dioxolane enhances rigidity compared to fused-ring systems (e.g., bicyclo[3.3.1]nonane-3,7-dione ).
Comparison with Other Derivatives
- Bicyclo[3.3.1]nonane-3,7-dione: Produced via oxidation of bicyclic ketones or Grignard reactions .
- Azaspiro Derivatives : Formed via Mannich reactions or multicomponent condensations .
- 2-Methoxyphenol Derivatives: Synthesized via BF₃-assisted epoxide opening and cyclization .
Physicochemical Properties
Table 2: Property Comparison
Notes:
- Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and stability .
Biological Activity
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone is a complex organic compound characterized by its unique bicyclic structure, which includes a spirocyclic moiety and a dioxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 288.34 g/mol. The structural features of this compound contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.34 g/mol |
| Purity | ≥95% |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of bicyclo[3.3.1]nonane structures can inhibit the growth of various cancer cell lines, including murine P388 lymphocytic leukemia and human breast and stomach cancer cell lines . The unique structural motifs present in this compound may enhance its efficacy against tumor cells.
- Inflammation Modulation : The compound's potential to modulate inflammatory responses has been noted, making it a candidate for further exploration in treating inflammatory diseases.
- Neuropharmacological Effects : Similar compounds have shown activity as orexin receptor antagonists, which are relevant for treating disorders such as anxiety and sleep disorders . The interaction studies involving binding assays with specific receptors could elucidate the pharmacological profile of this compound.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve:
- Binding Assays : These assays help determine how the compound interacts with specific biological targets, including receptors and enzymes.
- Pharmacokinetics : Studies on metabolic stability and half-life are essential to predict how the compound behaves in vivo.
Case Studies
A notable case study highlighted the synthesis and biological evaluation of similar bicyclic compounds, demonstrating their potential as therapeutic agents against cancer and inflammation . The study employed various synthetic pathways, including hypervalent iodine oxidation and intramolecular aldol reactions, to yield functionalized derivatives with promising biological activities.
Q & A
Q. What are the primary synthetic routes for Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone?
Synthesis of this compound typically leverages the bicyclo[3.3.1]nonane framework as a scaffold. Key methods include:
- Intramolecular Cyclization : Palladium-catalyzed cycloalkylation (Pd(OAc)₂) to form the bicyclic core, followed by spiro-dioxolane functionalization via condensation with diketones or hydroxylamine derivatives .
- Aldolization : Base-promoted intramolecular aldol cyclization, as demonstrated in hyperforin synthesis, to establish the ketone group at the 7-position .
- Alkylative Dearomatization-Annulation : Used for clusianone core synthesis, applicable for introducing aromatic substituents (e.g., phenyl groups) .
Yields vary (54–82%) depending on reaction conditions, with spiro-dioxolane formation requiring acidic or catalytic environments (e.g., HCl/n-BuSH) .
Q. How is the structural characterization of this compound performed?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the bicyclo[3.3.1]nonane framework, spiro-dioxolane oxygen signals (~4.5–5.0 ppm), and aromatic protons from the phenyl group .
- X-Ray Crystallography : Resolves the rigid bicyclic geometry and spiro-junction conformation, as seen in related diazabicyclo derivatives .
- Mass Spectrometry : High-resolution MS confirms the molecular formula (C₁₇H₂₀O₄) and fragments indicative of the dioxolane ring cleavage .
Q. What functional groups dictate its reactivity?
- Ketone (C=O) : Prone to nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄) to form secondary alcohols .
- Spiro-Dioxolane : Acid-sensitive; hydrolyzes under strong acidic conditions to yield diols, enabling further derivatization .
- Phenyl Group : Participates in Suzuki-Miyaura cross-coupling reactions for aryl functionalization, as shown in substituted alkenes of bicyclo[3.3.1]nonane .
Advanced Research Questions
Q. How can low yields in spiro-dioxolane formation be addressed?
Low yields (e.g., 54% in Scheme 138 ) often stem from steric hindrance at the spiro-junction. Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (Pd, Ru) improve regioselectivity in cyclization steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance diketone-hydroxylamine condensation .
- Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions during spiro-ring closure .
Q. What mechanistic insights exist for Pd-catalyzed bicyclo[3.3.1]nonane synthesis?
Pd(OAc)₂-mediated cycloalkylation proceeds via oxidative addition of aryl halides to Pd⁰, followed by migratory insertion into the bicyclic alkene. The sp³-hybridized bridgehead carbon stabilizes the transition state, as observed in hyperforin synthesis . Computational studies suggest that steric effects from the bicyclic framework lower activation barriers for cyclization .
Q. How do computational models aid in predicting biological activity?
- Docking Studies : The rigid bicyclo[3.3.1]nonane core fits into hydrophobic pockets of cancer-related proteins (e.g., topoisomerase II), as predicted for hyperforin analogues .
- QSAR Analysis : Electron-withdrawing groups (e.g., ketone) enhance anticancer activity by increasing electrophilicity, correlating with IC₅₀ data from in vitro assays .
Q. How to resolve contradictions in reported biological activities?
Discrepancies in anticancer activity (e.g., varying IC₅₀ values) arise from assay conditions or substituent effects. Mitigation strategies include:
Q. What strategies enable selective functionalization of the bicyclic core?
- Amination : Anchimeric assistance from sulfur/nitrogen centers directs bis(amino)-substitution at bridgehead positions (e.g., Scheme 161) .
- Suzuki Coupling : Boronic acid derivatives react selectively at the phenyl group, leaving the spiro-dioxolane intact .
- Epoxidation : Electrophilic oxygen sources (e.g., m-CPBA) target strained bicyclic alkenes for oxirane formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
